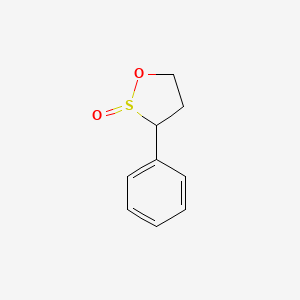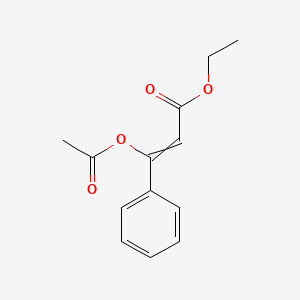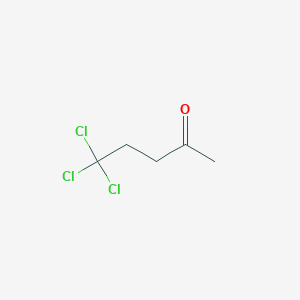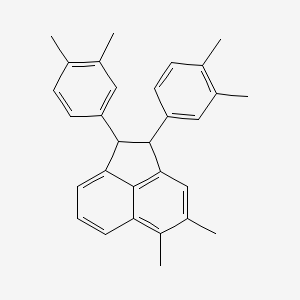![molecular formula C13H11N3O B14493337 3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine CAS No. 64125-45-7](/img/structure/B14493337.png)
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This class of compounds is characterized by a triazole ring fused to a pyridine ring. The specific structure of this compound includes a benzyloxy group attached to the triazolopyridine core. Compounds in this family are known for their diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine involves the oxidative ring closure of a hydrazine intermediate. The process typically starts with the formation of a hydrazine derivative by reacting 2-hydrazinopyridine with a suitable aldehyde, such as 4-benzyloxy-3-methoxybenzaldehyde, in the presence of acetic acid in ethanol. The hydrazine intermediate is then subjected to oxidative cyclization using sodium hypochlorite as the oxidant, resulting in the formation of the triazolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using ethanol as a solvent and sodium hypochlorite as an oxidant, are preferred due to their lower environmental footprint .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The oxidative cyclization of hydrazine intermediates to form the triazolopyridine ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in ethanol is commonly used for the oxidative cyclization of hydrazine intermediates.
Substitution: Various nucleophiles can be used to substitute the benzyloxy group, depending on the desired product.
Major Products
The major product of the oxidative cyclization reaction is this compound itself. Substitution reactions can yield a variety of derivatives with different functional groups replacing the benzyloxy group.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets and pathways. For example, its antiproliferative activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell growth and division. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Similar structure with an additional methoxy group.
1,2,4-Triazolo[4,3-a]pyridine derivatives: Various derivatives with different substituents on the triazolopyridine core.
Uniqueness
3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyloxy group can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Propiedades
Número CAS |
64125-45-7 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
3-phenylmethoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)10-17-13-15-14-12-8-4-5-9-16(12)13/h1-9H,10H2 |
Clave InChI |
DIEPWUUGSTWPGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NN=C3N2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)



![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
